molecular formula C16H16BrN B12321579 (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- CAS No. 14563-31-6

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl-

Cat. No.: B12321579
CAS No.: 14563-31-6
M. Wt: 302.21 g/mol
InChI Key: OJAOHXMMLZIIOY-ONEGZZNKSA-N
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Description

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- is an organic compound that features a bromophenyl group attached to an ethenyl group, which is further connected to a benzenamine structure with N,N-dimethyl substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- typically involves a multi-step process. One common method includes the following steps:

    Ethenylation: The addition of an ethenyl group to the bromophenyl structure.

    N,N-Dimethylation: The final step involves the methylation of the amine group to achieve the N,N-dimethyl substitution.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the ethenyl group or the bromophenyl structure.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

(E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.

    Industry: It can be used in the development of new materials or as a component in chemical manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(2-(4-Chlorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a chlorine atom instead of bromine.

    (E)-4-(2-(4-Fluorophenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a fluorine atom instead of bromine.

    (E)-4-(2-(4-Methylphenyl)ethenyl)benzenamine, N,N-dimethyl-: Similar structure with a methyl group instead of bromine.

Uniqueness

The uniqueness of (E)-4-(2-(4-Bromophenyl)ethenyl)benzenamine, N,N-dimethyl- lies in its bromine substitution, which can influence its reactivity and interactions compared to other similar compounds. The presence of the bromine atom can affect the compound’s electronic properties and its behavior in various chemical reactions.

Properties

14563-31-6

Molecular Formula

C16H16BrN

Molecular Weight

302.21 g/mol

IUPAC Name

4-[(E)-2-(4-bromophenyl)ethenyl]-N,N-dimethylaniline

InChI

InChI=1S/C16H16BrN/c1-18(2)16-11-7-14(8-12-16)4-3-13-5-9-15(17)10-6-13/h3-12H,1-2H3/b4-3+

InChI Key

OJAOHXMMLZIIOY-ONEGZZNKSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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